molecular formula C9H6F3NOS B13901170 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B13901170
M. Wt: 233.21 g/mol
InChI Key: PLPPYWBLKDHQPI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one (CAS 1890392-23-0) is a high-purity synthetic compound based on the 1,4-benzothiazine heterocyclic scaffold, which integrates a benzene ring with a thiazine ring containing both nitrogen and sulfur atoms . The incorporation of a trifluoromethyl group at the 8-position is a strategic modification, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules. The 1,4-benzothiazine core is a privileged structure in medicinal chemistry, renowned for its diverse biological potential . This scaffold has demonstrated a wide spectrum of pharmacological activities, making it a valuable template for designing innovative heterocyclic systems . Research into 1,4-benzothiazine derivatives has identified compounds with significant anticancer , antimicrobial , antifungal , antiviral , anti-inflammatory , and antioxidant properties . Furthermore, this versatile structure has applications beyond pharmaceuticals, serving as a key component in the development of dyes and materials science . This product is offered for research applications such as the synthesis of novel bioactive derivatives, structure-activity relationship (SAR) studies, and as a key intermediate in constructing more complex molecular architectures for screening libraries. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

8-(trifluoromethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)

InChI Key

PLPPYWBLKDHQPI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2S1)C(F)(F)F

Origin of Product

United States

Preparation Methods

NaH/DMF-Mediated Alkylation

One common approach involves the alkylation of 2H-1,4-benzothiazin-3(4H)-one derivatives using sodium hydride (NaH) in dimethylformamide (DMF) as solvent. This method facilitates the formation of 2-alkylated benzothiazinones with yields sensitive to reaction temperature and stoichiometry. The trifluoromethyl group can be introduced via appropriately substituted starting materials or intermediates.

  • Key parameters:
    • Solvent: DMF (polar aprotic, enhances nucleophilicity)
    • Base: Sodium hydride (strong base, requires anhydrous conditions)
    • Temperature: Typically 0°C to 40°C to minimize side reactions
    • Purification: Column chromatography or recrystallization to achieve high purity

Cyclization Using T3P-Mediated Method

An alternative method involves the cyclization of imines with thiosalicylic acid mediated by 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P). This reaction proceeds at room temperature, yielding benzothiazinone derivatives efficiently. Although this method was demonstrated for 1,3-benzothiazin-4-ones, it provides a conceptual basis for related benzothiazinone syntheses, including fluorinated analogs.

  • Reaction conditions:
    • Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran
    • Base: Pyridine
    • Catalyst: T3P (50% solution in 2-methyltetrahydrofuran)
    • Temperature: Room temperature, overnight reaction
    • Workup: Extraction with dichloromethane and water, followed by purification

Photoredox Catalysis Under Visible Light

Emerging methods include photoredox catalysis to facilitate functionalization or cyclization steps under visible light irradiation. This green chemistry approach can improve selectivity and reduce harsh reaction conditions, although specific protocols for the trifluoromethyl benzothiazinone are less documented.

Condensation and Bromination Routes

Literature reports the synthesis of benzothiazine derivatives via condensation of 2-aminothiophenol with appropriate electrophilic partners, followed by bromination and further substitution. For example, tetracyclic 1,4-benzothiazines were synthesized by condensation of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones with 2-aminothiophenols in refluxing ethanol. This method can be adapted for trifluoromethyl-substituted analogs by using appropriately substituted starting materials.

Representative Synthetic Procedure Example

Step Reagents/Conditions Description Yield/Notes
1. Alkylation 2H-1,4-benzothiazin-3(4H)-one, NaH, DMF Deprotonation followed by alkylation with trifluoromethyl-substituted alkyl halide Yield depends on temperature and stoichiometry; optimized at 0–40°C
2. Cyclization Imine intermediate, thiosalicylic acid, T3P, pyridine, THF Room temperature cyclization to form benzothiazinone core High yield, mild conditions
3. Purification Column chromatography (ethyl acetate/hexane) Isolation of pure product Purity >95%

Characterization Techniques

To confirm the structure and purity of 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one, the following spectroscopic methods are employed:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR: Aromatic protons appear typically at δ 6.8–7.5 ppm.
    • ^13C NMR: Carbonyl carbons near δ ~170 ppm; trifluoromethyl carbon shows characteristic shifts.
    • ^19F NMR: The trifluoromethyl group exhibits a distinct quartet due to coupling.
  • Gas Chromatography-Mass Spectrometry (GC/MS):
    • Molecular ion peak corresponding to the compound’s molecular weight (approx. 233 g/mol).
    • Fragmentation patterns consistent with loss of CO or CF3 groups.
  • Infrared Spectroscopy (IR):
    • Strong absorption near 1648 cm^-1 for the carbonyl group.
  • X-ray Crystallography:
    • Confirms molecular geometry and substitution pattern for crystalline samples.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
NaH/DMF Alkylation Sodium hydride, DMF, alkyl halide 0–40°C, anhydrous High selectivity, controllable alkylation Requires strict moisture control
T3P-Mediated Cyclization Imine, thiosalicylic acid, T3P, pyridine Room temperature, overnight Mild conditions, good yields Limited to suitable imine substrates
Photoredox Catalysis Photoredox catalyst, visible light Ambient, green chemistry Environmentally friendly Less established for this compound
Condensation/Bromination 2-aminothiophenol, brominating agents Reflux in ethanol Access to complex derivatives Multi-step, longer reaction times

Chemical Reactions Analysis

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors, often leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other trifluoromethyl-containing compounds, such as:

Biological Activity

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

  • Molecular Formula: C₉H₆F₃NOS
  • Molecular Weight: 233.21 g/mol
  • CAS Number: 1890392-23-0

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, displaying inhibitory concentrations (IC50 values) in the low micromolar range.

CompoundTarget PathogenIC50 (µM)
This compoundS. aureus5.2
This compoundE. coli7.1

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study:
In a study by Torres-García et al., the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, resulting in a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a lead structure for further development into anticancer agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that it may be useful in treating inflammatory diseases.

The biological activities of this compound are believed to be linked to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and tumor progression.
  • Cytokine Modulation: It potentially alters the expression levels of cytokines involved in inflammation and immune responses.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for drug development, particularly in the fields of antimicrobial and anticancer therapies. Future research should focus on:

  • In Vivo Studies: To validate the efficacy observed in vitro.
  • Mechanistic Studies: To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis of benzothiazinone derivatives often involves cyclization reactions or functionalization of pre-existing scaffolds. For example, a NaH/DMF-mediated alkylation method was used to synthesize 2-alkylated 2H-1,4-benzothiazin-3(4H)-ones with yields dependent on reaction temperature and stoichiometry . Optimization may include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Catalyst/base tuning : Sodium hydride (NaH) is effective for deprotonation but requires strict anhydrous conditions.
  • Temperature control : Reactions at 0°C–40°C minimize side reactions .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (e.g., 97% yield achieved for a benzoxazinone analog via reflux and filtration) .

Basic: How can spectroscopic techniques (NMR, GC/MS) confirm the identity of this compound?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm). The trifluoromethyl group (CF₃) shows a distinct quartet in 19F NMR .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for a benzoxazinone derivative) and fragmentation patterns (e.g., loss of CO or CF₃ groups) validate the structure .
  • Cross-validation : Compare data with structurally similar compounds, such as 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] derivatives, where triazole protons appear at δ 7.2–7.8 ppm .

Advanced: How can X-ray crystallography resolve structural ambiguities in trifluoromethyl-substituted benzothiazinones?

Answer:
Crystallography provides unambiguous bond-length and torsion-angle data. For example:

  • Packing interactions : In 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one, the carbonyl group forms hydrogen bonds with adjacent molecules, stabilizing the lattice .
  • Conformational analysis : The trifluoromethyl group’s orientation (e.g., axial vs. equatorial) influences electronic properties and reactivity. Compare with analogs like 2-(2-(4-bromophenyl)-2-oxoethyl)-4H-benzo-1,4-thiazin-3-one, where steric effects alter crystal symmetry .

Advanced: What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, particularly for the CF₃ group.
  • Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using software like AutoDock. Correlate binding affinity with experimental IC₅₀ values from benzoxazinone antifungal studies .
  • QSAR models : Use substituent descriptors (Hammett σ, π parameters) to predict logP and bioavailability .

Advanced: How do substituents at the 2-position influence the stability and reactivity of benzothiazinones?

Answer:

  • Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This is critical for designing prodrugs or covalent inhibitors.
  • Steric effects : Bulky substituents (e.g., benzyltriazole) reduce rotational freedom, as seen in 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] derivatives, which exhibit restricted conformational dynamics .
  • Comparative studies : Analyze analogs like 8-hydroxy-2H-1,4-benzoxazin-3(4H)-one, where hydroxyl groups participate in intramolecular H-bonding, stabilizing the enol form .

Basic: What safety protocols are essential when handling trifluoromethylated benzothiazinones?

Answer:

  • Personal protective equipment (PPE) : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., DMF vapors) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the CF₃ group .

Advanced: How can contradictory spectroscopic data from different synthesis batches be systematically analyzed?

Answer:

  • Error source identification : Check for impurities (e.g., unreacted starting materials) via TLC or HPLC.
  • Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
  • Reproducibility testing : Repeat reactions under identical conditions and compare with published data (e.g., GC/MS fragmentation of benzoxazinones ).

Advanced: What strategies improve the solubility of this compound in aqueous media for biological assays?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 2-position.
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
  • Micellar encapsulation : Employ surfactants like Tween-80 to enhance dispersion .

Basic: What are the key differences in reactivity between benzothiazinones and benzoxazinones?

Answer:

  • Heteroatom effects : Sulfur in benzothiazinones lowers the LUMO energy compared to oxygen in benzoxazinones, increasing electrophilicity.
  • Hydrolysis susceptibility : Benzoxazinones undergo faster ring-opening in acidic conditions due to weaker C–O vs. C–S bonds .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel trifluoromethylated benzothiazinones?

Answer:

  • Substituent scanning : Synthesize analogs with varying groups at positions 2 and 8 (e.g., Cl, Br, OMe) and test bioactivity.
  • Pharmacophore mapping : Identify essential motifs (e.g., CF₃ at position 8) using 3D-QSAR.
  • Metabolic profiling : Assess stability in liver microsomes to prioritize compounds with longer half-lives .

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